![molecular formula C21H20N4 B1524884 5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine CAS No. 1252013-76-5](/img/structure/B1524884.png)
5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine
Descripción general
Descripción
5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C21H20N4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an antifolate agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula C21H20N4 and features a biphenyl moiety linked to a pyrimidine structure. The structural characteristics contribute to its biological activity, particularly in targeting specific enzymes involved in folate metabolism.
The primary mechanism through which this compound exerts its effects is by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to a depletion of tetrahydrofolate and subsequently affects the one-carbon metabolism pathway essential for nucleotide synthesis.
Inhibition of DHFR
Recent studies have shown that this compound selectively inhibits DHFR in cancer cells with varying degrees of sensitivity. For instance, in a comparative analysis with methotrexate—a classical antifolate—it was found that the new compound exhibited a unique profile in inhibiting growth in FPGS-deficient cancer cell lines while sparing those with high FPGS expression .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-y)-6-ethylpyrimidine-2,4-diamine:
Study | Cell Lines | IC50 (µM) | Mechanism | Notes |
---|---|---|---|---|
Van der Velden et al. (2022) | CRC organoids (FPGS-deficient) | 0.5 - 10 | DHFR inhibition | Selective growth inhibition observed |
Huber et al. (2015) | K562 cells | 6 | DHFR stabilization | Comparison with methotrexate showed unique destabilization patterns |
Brown et al. (2023) | LS174T cells | 8 - 12 | Inhibition of MTHFD1 | Indicated significant impact on folate metabolism |
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various antifolates, including 5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-y)-6-ethylpyrimidine-2,4-diamine, it was demonstrated that this compound showed significant growth inhibition in FPGS-deficient colorectal cancer organoids. The results indicated that the compound's selective action could be leveraged for targeted cancer therapies .
Case Study 2: Comparative Analysis with Methotrexate
A direct comparison with methotrexate revealed that while both compounds inhibit DHFR, they do so through different mechanisms. The novel compound's ability to stabilize DHFR and affect downstream targets like TYMS suggests a multifaceted approach to inhibiting cancer cell proliferation .
Propiedades
IUPAC Name |
6-ethyl-5-[3-(3-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-19-18(20(22)25-21(23)24-19)13-7-9-15-8-6-12-17(14-15)16-10-4-3-5-11-16/h3-6,8,10-12,14H,2,9H2,1H3,(H4,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJGWMFHVPDAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.